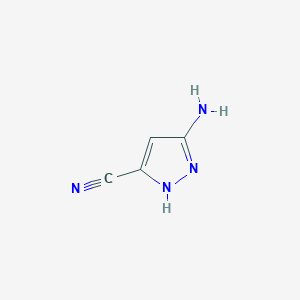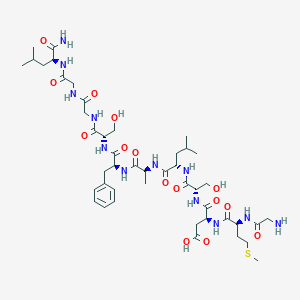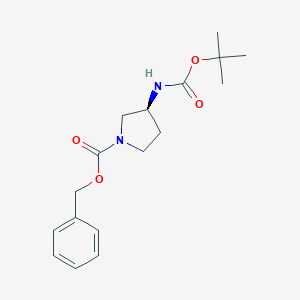
L-缬氨醇
描述
L-缬氨醇,也称为(2S)-2-氨基-3-甲基丁-1-醇,是一种由氨基酸缬氨酸衍生的有机化合物。它是一种手性分子,由于S-缬氨酸的供应充足,因此主要以S-异构体形式生产。 L-缬氨醇属于氨基醇类,以白色到黄色结晶粉末外观为特征 .
科学研究应用
L-缬氨醇在科学研究中具有广泛的应用,包括:
作用机制
L-缬氨醇的具体作用机制尚未完全了解。 据信它与各种酶和受体相互作用,包括 G 蛋白偶联受体、血清素受体和γ-氨基丁酸受体 . 这些相互作用可能会影响化合物的生物活性及其在不对称合成中的作用。
生化分析
Biochemical Properties
L-Valinol plays a crucial role in biochemical reactions, particularly in the formation of imines and oxazolines when it reacts with aldehydes and nitriles . This property makes L-Valinol an important compound for asymmetric synthesis .
Cellular Effects
It is known that L-Valinol, as part of the broader family of amino acids, plays a vital role in cellular function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of L-Valinol involves its interaction with other biomolecules. It is known to bind with enzymes and proteins, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Current studies focus on its stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Preliminary studies suggest that different dosages of L-Valinol may have varying effects, including potential toxic or adverse effects at high doses .
Metabolic Pathways
L-Valinol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of L-Valinol within cells and tissues are complex processes that involve interaction with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of L-Valinol and its effects on activity or function are areas of active research. Current studies are investigating potential targeting signals or post-translational modifications that direct L-Valinol to specific compartments or organelles .
准备方法
合成路线和反应条件: L-缬氨醇可以通过将缬氨酸的羧基还原为醇来合成。 这种还原可以使用强还原剂,例如氢化铝锂或硼氢化钠和碘的组合来实现,这些组合形成硼烷-四氢呋喃配合物 . 该反应通常涉及在受控条件下将缬氨酸转化为其相应的醇,然后通过短程蒸馏进行纯化 .
工业生产方法: 在工业环境中,L-缬氨醇是通过使用工程化微生物细胞的微生物发酵生产的。这种方法利用微生物的代谢途径将底物有效地转化为L-缬氨醇。 发酵过程经过优化,可实现高产率和纯度,使其适合大规模生产 .
化学反应分析
反应类型: L-缬氨醇会发生各种化学反应,包括:
氧化: L-缬氨醇可以氧化形成醛。
还原: 它可以还原形成相应的胺。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
主要产品:
氧化: 醛。
还原: 胺。
取代: 亚胺和恶唑啉.
相似化合物的比较
L-缬氨醇与其他氨基醇类似,例如L-丙氨醇和L-亮氨醇。 由于其特定的手性中心以及形成手性恶唑啉的能力(这些恶唑啉在不对称催化中很有价值)而具有独特性 . 其他类似的化合物包括:
L-丙氨醇: 由丙氨酸衍生,用于合成手性分子。
L-亮氨醇: 由亮氨酸衍生,用于制备手性助剂.
L-缬氨醇的独特之处在于其在不对称合成中的特定应用及其形成稳定的手性恶唑啉的能力,这使其成为研究和工业环境中的一种有价值的化合物 .
属性
IUPAC Name |
(2S)-2-amino-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYYWIJOWOLJNR-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318132 | |
| Record name | (+)-Valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2026-48-4 | |
| Record name | (+)-Valinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2026-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-valinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04383 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-amino-3-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Valinol, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R54N4NJ3ZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)




![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl-L-prolinamide](/img/structure/B57376.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)

![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)





